

An In-depth Technical Guide to the pH Characteristics of Aqueous Triethanolamine Suberate

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This technical guide provides a comprehensive overview of the pH characteristics of aqueous solutions of triethanolamine suberate. Due to a lack of direct experimental data in publicly available literature, this guide focuses on the theoretical principles governing the pH of this salt solution, derived from the physicochemical properties of its constituent acid and base: suberic acid and triethanolamine.

Introduction

Triethanolamine suberate is the salt formed from the reaction of the weak base triethanolamine (TEA) and the weak dicarboxylic acid, suberic acid. Its aqueous solutions are of interest in various fields, including pharmaceuticals and material science, where pH control is critical for formulation stability, solubility, and biological compatibility. Understanding the pH of triethanolamine suberate solutions is essential for harnessing its potential applications.

Physicochemical Properties of Constituent Components

The pH of an aqueous solution of triethanolamine suberate is determined by the acid-base properties of its parent compounds.



Table 1: Physicochemical Properties of Triethanolamine and Suberic Acid

Property	Triethanolamine	Suberic Acid
Chemical Formula	C ₆ H ₁₅ NO ₃	C ₈ H ₁₄ O ₄
Molar Mass	149.19 g/mol	174.19 g/mol
pKa (at 25 °C)	7.76 (for the triethanolammonium ion, BH+) [1]	pKa ₁ = 4.526, pKa ₂ = 5.498[2]
Appearance	Viscous, colorless to pale yellow liquid[3]	Colorless crystalline solid[2]
Solubility in Water	Miscible[4]	2.46 g/L[2]

Theoretical pH Characteristics of Aqueous Triethanolamine Suberate

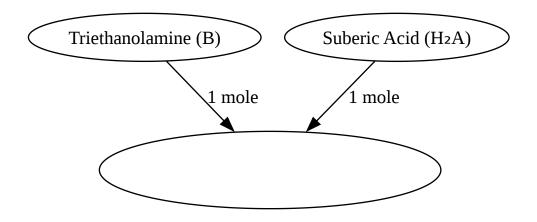
The pH of an aqueous solution of triethanolamine suberate is governed by the hydrolysis of the triethanolammonium cation (BH $^+$) and the suberate anions (A $^{2-}$ and HA $^-$).

The reaction between triethanolamine and suberic acid can proceed in two primary stoichiometric ratios, leading to different salt species and, consequently, different pH characteristics.

1:1 Stoichiometry: Triethanolammonium Hydrogen Suberate

When one mole of triethanolamine reacts with one mole of suberic acid, the resulting salt is triethanolammonium hydrogen suberate (BH+HA-).



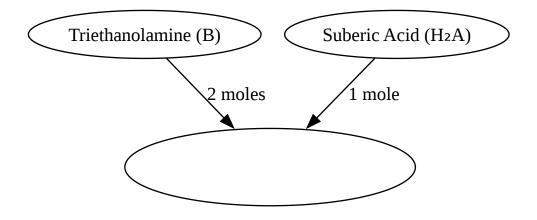


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In solution, the pH will be influenced by the dissociation of the hydrogen suberate anion (HA⁻) and the hydrolysis of the triethanolammonium cation (BH⁺). The pH of such a solution can be approximated as the average of the pKa values of the acidic and basic species, which in this case are pKa₂ of suberic acid and the pKa of the triethanolammonium ion.

2:1 Stoichiometry: Di(triethanolammonium) Suberate

When two moles of triethanolamine react with one mole of suberic acid, the salt formed is di(triethanolammonium) suberate ($(BH^+)_2A^{2-}$).



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The pH of this solution will be primarily determined by the hydrolysis of the suberate dianion (A^{2-}) and the triethanolammonium cation (BH^+) . The pH of a salt of a weak acid and a weak base can be estimated using the following formula [1][5]:



 $pH \approx \frac{1}{2} [pKw + pKa(acid) - pKb(base)]$

Where:

- pKw is the ion product of water (≈ 14 at 25 °C)
- pKa(acid) is the pKa of the conjugate acid of the suberate anion (which is pKa₂ of suberic acid).
- pKb(base) is the pKb of triethanolamine.

The pKb of triethanolamine can be calculated from the pKa of its conjugate acid (triethanolammonium ion) using the relation: pKb = pKw - pKa.

Experimental Protocols

While no specific experimental data for triethanolamine suberate is available, the following general protocols can be used for its preparation and pH characterization.

Preparation of Aqueous Triethanolamine Suberate Solutions

Objective: To prepare aqueous solutions of triethanolamine suberate at different stoichiometric ratios and concentrations.

Materials:

- Triethanolamine (reagent grade)
- Suberic acid (reagent grade)
- Deionized water
- Magnetic stirrer and stir bars
- Volumetric flasks
- Analytical balance



Procedure:

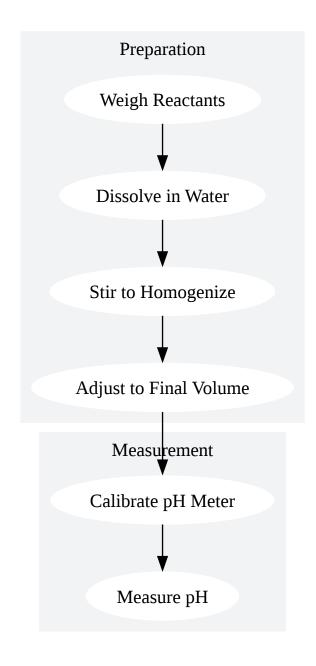
For a 1:1 Molar Ratio Solution (e.g., 0.1 M):

- Weigh 17.42 g (0.1 mol) of suberic acid and transfer it to a 1 L volumetric flask.
- Add approximately 500 mL of deionized water and stir until the suberic acid is partially dissolved.
- Carefully add 14.92 g (0.1 mol) of triethanolamine to the flask.
- · Continue stirring until all solids are dissolved.
- Once dissolved, bring the final volume to 1 L with deionized water and mix thoroughly.

For a 2:1 Molar Ratio Solution (e.g., 0.1 M of suberate):

- Weigh 17.42 g (0.1 mol) of suberic acid and transfer it to a 1 L volumetric flask.
- Add approximately 500 mL of deionized water and stir.
- Carefully add 29.84 g (0.2 mol) of triethanolamine to the flask.
- · Continue stirring until all solids are dissolved.
- Bring the final volume to 1 L with deionized water and mix thoroughly.





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pH Measurement

Objective: To accurately determine the pH of the prepared triethanolamine suberate solutions.

Materials:

- · Calibrated pH meter with a glass electrode
- Standard pH buffers (e.g., pH 4.00, 7.00, 10.00)



- Beakers
- Thermometer

Procedure:

- Calibrate the pH meter using standard buffers according to the manufacturer's instructions.
- Rinse the pH electrode with deionized water and gently blot dry.
- Immerse the electrode in the prepared triethanolamine suberate solution.
- Allow the pH reading to stabilize.
- Record the pH value and the temperature of the solution.
- Repeat the measurement for each prepared solution, ensuring to rinse the electrode between measurements.

Expected pH Behavior

Based on the pKa values, it is anticipated that aqueous solutions of triethanolamine suberate will be slightly alkaline. The exact pH will depend on the stoichiometric ratio of the acid and base used in the preparation and the concentration of the resulting salt solution. For the 2:1 salt, the pH is expected to be higher than for the 1:1 salt due to the presence of the fully deprotonated suberate dianion, which is a stronger base than the hydrogen suberate anion.

Conclusion

This technical guide provides a theoretical framework for understanding the pH characteristics of aqueous triethanolamine suberate. While direct experimental data is not readily available, the principles of acid-base chemistry, along with the known pKa values of triethanolamine and suberic acid, allow for a robust estimation of the pH of these solutions. The provided experimental protocols offer a standardized methodology for the preparation and characterization of triethanolamine suberate solutions, which will be invaluable for researchers and developers working with this compound. Further empirical studies are warranted to precisely quantify the pH of these solutions under various conditions.



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